H-Pro-Arg-bNA HCl
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Overview
Description
H-Pro-Arg-bNA hydrochloride is a complex compound and useful intermediate with the chemical formula C₂₁H₂₈N₆O₂·HCl and a molecular weight of 432.95 g/mol . It is a fine chemical used as a scaffold or building block for the synthesis of other chemicals . This compound is particularly valuable in research and development due to its versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-bNA hydrochloride involves the coupling of proline and arginine residues with a beta-naphthylamide group. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of H-Pro-Arg-bNA hydrochloride may involve automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, followed by cleavage and purification steps . The final product is then converted to its hydrochloride salt form to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Arg-bNA hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper salts.
Major Products Formed
Hydrolysis: Proline, arginine, and beta-naphthylamine.
Oxidation: Oxo-derivatives of arginine.
Substitution: Various substituted beta-naphthylamide derivatives.
Scientific Research Applications
H-Pro-Arg-bNA hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Pro-Arg-bNA hydrochloride involves its role as a substrate for specific proteolytic enzymes. When cleaved by enzymes like dipeptidyl aminopeptidase I, the compound releases beta-naphthylamine, which can be detected using spectroscopic methods . This property makes it valuable for studying enzyme activity and inhibition .
Comparison with Similar Compounds
Similar Compounds
H-Pro-Arg-pNA hydrochloride: Another peptide substrate with a para-nitroaniline group instead of beta-naphthylamide.
H-Pro-Arg-AMC hydrochloride: Contains a 7-amino-4-methylcoumarin group, used in fluorometric assays.
Uniqueness
H-Pro-Arg-bNA hydrochloride is unique due to its beta-naphthylamide group, which provides distinct spectroscopic properties compared to other similar compounds. This makes it particularly useful in chromogenic assays where colorimetric detection is required .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2.ClH/c22-21(23)25-12-4-8-18(27-19(28)17-7-3-11-24-17)20(29)26-16-10-9-14-5-1-2-6-15(14)13-16;/h1-2,5-6,9-10,13,17-18,24H,3-4,7-8,11-12H2,(H,26,29)(H,27,28)(H4,22,23,25);1H/t17-,18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJTDAYCUZHEU-APTPAJQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138914-35-9 |
Source
|
Record name | 138914-35-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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